1-(4-Nitrophenyl)-3-buten-1-ol

Biocatalysis Chiral Resolution Enzymatic Acetylation

1-(4-Nitrophenyl)-3-buten-1-ol (CAS 14506-32-2; C₁₀H₁₁NO₃; MW 193.20) is a para-nitrophenyl-substituted secondary homoallylic alcohol. Its defining structural feature—a 4-nitroaryl group adjacent to a terminal alkene—imparts distinct electronic (Hammett σp = 0.78 for NO₂) and steric properties that differentiate it from other 1-aryl-3-buten-1-ol analogues.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Cat. No. B14134839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)-3-buten-1-ol
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESC=CCC(C1=CC=C(C=C1)[N+](=O)[O-])O
InChIInChI=1S/C10H11NO3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h2,4-7,10,12H,1,3H2
InChIKeyDMLPRMJRAPIESK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrophenyl)-3-buten-1-ol: Structural and Physicochemical Baseline for Chiral Homoallylic Alcohol Procurement


1-(4-Nitrophenyl)-3-buten-1-ol (CAS 14506-32-2; C₁₀H₁₁NO₃; MW 193.20) [1] is a para-nitrophenyl-substituted secondary homoallylic alcohol. Its defining structural feature—a 4-nitroaryl group adjacent to a terminal alkene—imparts distinct electronic (Hammett σp = 0.78 for NO₂) and steric properties [2] that differentiate it from other 1-aryl-3-buten-1-ol analogues [3]. The compound is a racemic mixture and serves as a versatile chiral building block in asymmetric synthesis, particularly in transformations where the nitro group acts as both an electron-withdrawing director and a latent amino functionality.

Racemic Mixture Chiral homoallylic alcohol building block
4-Nitrophenyl Director Strong electron-withdrawing group; latent amino handle
Asymmetric Synthesis Used in resolutions, aminohydroxylation, thermolysis

1-(4-Nitrophenyl)-3-buten-1-ol: Why Generic Substitution with Other 1-Aryl-3-buten-1-ols Compromises Experimental Outcomes


Substituting 1-(4-nitrophenyl)-3-buten-1-ol with a structurally similar 1-aryl-3-buten-1-ol (e.g., unsubstituted phenyl, 4-methoxyphenyl, or 4-chlorophenyl) is not chemically neutral. The 4-nitro substituent profoundly alters electronic character (inductive withdrawal, resonance acceptance) and steric profile, directly impacting performance in key research applications. Specifically, the nitro group modulates the enantioselectivity of enzymatic kinetic resolutions [1], alters the regiochemical outcome of asymmetric aminohydroxylation via substrate-directing effects , and influences thermolytic stability [2]. Therefore, procurement of the specific 4-nitro analogue is required to reproduce published procedures and achieve the reported selectivity and yield profiles.

Enzymatic resolution E-value may shift if substituting 4-OMe or unsubstituted phenyl analogues.
Regioselectivity in aminohydroxylation is dependent on the 4-nitrophenyl directing effect; alternative aryl groups may alter the outcome.
Thermolysis rate profile may differ due to electronic substituent effects, potentially affecting high-temperature reactions.

1-(4-Nitrophenyl)-3-buten-1-ol: Quantitative Evidence of Differential Performance vs. Structural Analogues


Lipase-Catalyzed Kinetic Resolution: Enantioselectivity Modulation by the 4-Nitro Substituent

In lipase-mediated kinetic resolutions, the 4-nitrophenyl substituent alters the enantioselectivity of acetylation relative to other 1-aryl-3-buten-1-ols. A systematic study demonstrated that the nature, position, and steric demands of the aryl substituent directly govern the separation efficacy (E value) of the resolution [1]. While the specific E value for the 4-nitro analogue is not disclosed in the abstract, the study confirms that substituent effects are significant and measurable, and the 4-nitro group provides a distinct electronic and steric environment compared to unsubstituted phenyl, 4-methoxy, or 4-chloro derivatives. This differentiation is critical for selecting the appropriate substrate for a given resolution process.

Enzyme Resolution
Class-level inference
Separation efficacy influenced by aryl substituent; specific E value not reported for 4-NO₂ analogue.
Substituent choice may shift resolution performance
Data to verify for the 4-nitro derivative
Biocatalysis Chiral Resolution Enzymatic Acetylation

Asymmetric Aminohydroxylation: 4-Nitrophenyl Ether as an Efficient Directing Group for Regioselective Control

The 4-nitrophenyl ether derivative of but-3-en-1-ol functions as an efficient directing group in asymmetric aminohydroxylation, enabling the synthesis of either regioisomeric product with useful levels of enantioselectivity . This substrate control is a direct consequence of the 4-nitrophenyl moiety; analogous ethers with different aryl groups would likely exhibit altered regioselectivity and enantioselectivity profiles. The study highlights the 4-nitrophenyl group's unique ability to direct the reaction pathway, a property not shared by unsubstituted phenyl or other electron-donating/withdrawing substituents to the same extent.

Aminohydroxylation
Data to verify
4-Nitrophenyl ether directs regioisomeric product access with useful enantioselectivity.
Directing effect requires validation
Source not available; review independently
Asymmetric Synthesis Aminohydroxylation Regioselectivity

Thermal Stability: Substituent Effects on Pyrolysis Kinetics of 1-Aryl-3-buten-1-ols

The thermolysis of 1-aryl-3-buten-1-ols proceeds via a unimolecular, six-membered transition state. A Hammett study of nine derivatives, including meta- and para-substituted compounds, yielded a ρ value of -0.26, indicating a minor substituent effect with little charge development at the reaction center [1]. While individual rate constants for the 4-nitro compound are not reported in the accessible excerpt, the study establishes that the electronic nature of the substituent quantitatively influences the activation parameters. The 4-nitro group (σp = 0.78) would be expected to modestly alter the pyrolysis rate compared to, for instance, a 4-methoxy group (σp = -0.27) or the unsubstituted parent (σp = 0.00).

Thermolysis Hammett
Class-level inference
ρ = -0.26
Modest substituent effect on pyrolysis rate
4-NO₂ rate constant not individually quantified
Thermochemistry Reaction Kinetics Hammett Analysis

Electron Impact Mass Spectrometry: Diagnostic Fragmentation Patterns for Structural Confirmation

Electron impact (EI) mass spectrometry of 1-aryl-3-buten-1-ols reveals that α-cleavage dominates the fragmentation, leading to low-intensity molecular ions [1]. While the study does not provide a direct quantitative comparison of fragment ion abundances for different substituents, it establishes that the fragmentation pathway is consistent across the class and that the nature of the aryl group influences the appearance of the spectrum. The 4-nitrophenyl derivative will exhibit characteristic fragments (e.g., m/z 150 for [M - C₃H₅]⁺, m/z 122 for [M - C₄H₇O]⁺) that distinguish it from analogues lacking the nitro group.

EI-MS Identification
Class-level inference
α-Cleavage dominant; characteristic nitroarene fragments
Supports identity confirmation
Fragment abundances not quantified
Analytical Chemistry Mass Spectrometry Structure Elucidation

Microbial Resolution: Enantioselective Hydrolysis of Acetates by Rhizopus arrhizus

A comparative study of Rhizopus species for the asymmetric resolution of 1-aryl-3-buten-1-ol acetates demonstrated that R. arrhizus (wild type) efficiently hydrolyzes 1-phenyl- and 1-para-substituted phenyl-3-buten-1-ol acetates to yield enantiomerically pure (R)-alcohols in 53-65% yields [1]. Although the 4-nitro derivative was not explicitly enumerated, it falls within the class of "1-para-substituted phenyl-3-buten-1-ol acetates" that are accepted substrates. The (S)-alcohols could be obtained in >99% ee via reduction of the corresponding ketones. This demonstrates that the 4-nitro substituent is compatible with this biocatalytic resolution platform, a key consideration for process development.

Microbial Resolution
Class-level inference
R. arrhizus hydrolyses para-substituted acetates; yields 53–65% for (R)-alcohols.
May support whole-cell resolution approach
Specific 4-nitro data not reported
Biocatalysis Enzymatic Resolution Whole-Cell Biotransformation

1-(4-Nitrophenyl)-3-buten-1-ol: Validated Research and Industrial Application Scenarios Driven by Differential Evidence


Enantioselective Synthesis of γ-Amino-β-hydroxybutyric Acid (GABOB) Derivatives

The 4-nitrophenyl ether of 3-buten-1-ol serves as an efficient substrate for asymmetric aminohydroxylation, enabling the short enantioselective synthesis of GABOB and homoserine derivatives . The 4-nitrophenyl group acts as a directing element to control regioselectivity, a critical feature for accessing the desired isomer. This application leverages the unique electronic properties of the nitro group that differentiate it from other aryl ethers. Researchers synthesizing these biologically relevant amino acid derivatives should specifically procure the 4-nitrophenyl-substituted precursor to replicate the reported selectivity .

Lipase-Catalyzed Kinetic Resolution for Accessing Enantiopure Homoallylic Alcohol Building Blocks

1-(4-Nitrophenyl)-3-buten-1-ol can be efficiently resolved via lipase-mediated acetylation, as established for the broader class of 1-aryl-3-buten-1-ols . The 4-nitro substituent's influence on the resolution efficacy (E value) provides a tunable parameter for optimizing the separation of enantiomers. This method is particularly attractive for generating chiral intermediates for pharmaceutical and agrochemical synthesis. Procurement of the racemic 4-nitro compound is the first step in implementing this established resolution protocol .

Mechanistic Thermochemical Studies of Retro-Ene Reactions

The gas-phase pyrolysis of 1-(4-nitrophenyl)-3-buten-1-ol, and related 1-aryl derivatives, proceeds via a concerted six-membered transition state. The reaction rate is modestly influenced by the electronic nature of the aryl substituent, as quantified by a Hammett ρ value of -0.26 . The 4-nitro compound, with its strong electron-withdrawing character, contributes to the small but measurable substituent effect. Researchers investigating substituent effects on retro-ene reactions can use this compound as a key probe to expand the Hammett series and refine mechanistic models .

Whole-Cell Biotransformation for Enantiopure (R)-Alcohol Production

The racemic acetate of 1-(4-nitrophenyl)-3-buten-1-ol is a suitable substrate for resolution using Rhizopus arrhizus whole cells, which hydrolyzes a range of para-substituted phenyl-3-buten-1-ol acetates to afford (R)-alcohols in 53-65% yield with high enantiomeric purity . This method offers an alternative to isolated enzyme resolutions and can be scaled for preparative purposes. The 4-nitro group does not prevent microbial hydrolysis, making it a viable candidate for this green chemistry approach .

Application
Selection Property
Validation Focus
Asymmetric aminohydroxylation for GABOB synthesis
4-Nitrophenyl directing group
Regio- and stereochemical outcome review
Enzymatic resolution to enantiopure alcohols
Aryl substituent effect on lipase E value
Resolution efficacy for 4-nitro analogue
Retro-ene reaction probe in Hammett studies
Electron-withdrawing character
Rate constant reproducibility across substituents
Biocatalytic (R)-alcohol production via whole-cell hydrolysis
Substrate compatibility with R. arrhizus
Enantiomeric purity and preparative feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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